Dehydrolithocholic acid

Übersicht

Beschreibung

Synthesis Analysis

Dehydrolithocholic acid (DHCA) is manufactured through the oxidation of cholic acid. Research has shown that its biotransformation can be achieved by basidiomycetes, such as Trametes hirsuta and Collybia velutipes, which exhibit different affinities and selectivities for the substrate. Particularly, T. hirsuta regio- and stereoselectively reduces the 3-keto group, yielding specific diketolithocolic acids as main products. Chemical reductions of DHCA have also been explored, with hydrogenation under high-intensity ultrasound proving to be highly selective (Cravotto et al., 2006).

Molecular Structure Analysis

Structural analyses of this compound have been performed using X-ray powder diffraction (XRPD) methods. These studies have revealed distinct classes of compounds when dehydrocholic acid is used in selective precipitation for chiral separations, showcasing its utility in enantioselective inclusion and structural versatility (Fantin et al., 2004).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, indicating its complex behavior in biological systems. It can be rapidly metabolized into glycine- and taurine-conjugated bile acids, with major metabolites being partially or completely reduced derivatives of DHCA. This metabolic pathway highlights the compound's biochemical versatility and potential for inducing specific biological effects (Soloway et al., 1973).

Physical Properties Analysis

The physical properties of this compound have been explored through the preparation of uniform drug particles. Different methodologies have resulted in particles of varying morphologies, such as rod-like and spherical shapes, which are characterized by their structure and surface charge characteristics. This research provides valuable insights into the physical characteristics of DHCA and its potential for various applications (Mohamed & Matijević, 2012).

Wissenschaftliche Forschungsanwendungen

Agonist des G-Protein-gekoppelten Gallensäurerezeptors 1 (GP-BAR1/TGR5)

Dehydrolithocholic acid wirkt als Agonist des G-Protein-gekoppelten Gallensäurerezeptors 1 (GP-BAR1/TGR5). Es hat einen EC50-Wert von 0,27 µM . Dieser Rezeptor spielt eine entscheidende Rolle bei der Aufrechterhaltung der Gallensäuren-Homöostase und hat Auswirkungen auf verschiedene Stoffwechselstörungen.

Vitamin-D-Rezeptor (VDR)-Agonist

This compound wirkt auch als Agonist des Vitamin-D-Rezeptors (VDR) mit einem EC50-Wert von 3 µM . Der VDR ist an der Regulation des Kalzium- und Phosphathaushalts im Körper beteiligt, und seine Aktivierung hat potenzielle therapeutische Anwendungen bei Osteoporose und anderen Knochenerkrankungen.

Farnesoid-X-Rezeptor (FXR)-Agonist

Diese Verbindung ist ein Agonist des Farnesoid-X-Rezeptors (FXR) in zellbasierten Reporter-Assays . FXR ist ein Kernrezeptor, der die Synthese und den Transport von Gallensäuren reguliert, und seine Aktivierung kann therapeutische Vorteile bei Lebererkrankungen haben.

Menschlicher Pregnan-X-Rezeptor (PXR)-Aktivator

This compound bindet an den humanen Pregnan-X-Rezeptor (PXR) und aktiviert Maus- und menschliche PXRs in zellbasierten Reporter-Assays, wenn es in einer Konzentration von 100 µM verwendet wird . PXR ist an der Entgiftung und Ausscheidung von Xenobiotika und Medikamenten aus dem Körper beteiligt.

Inhibitor des Retinsäure-Rezeptor-verwandten Waisenrezeptors γt (RORγt)

Diese Verbindung bindet an den Retinsäure-Rezeptor-verwandten Waisenrezeptor γt (RORγt) und verringert seine Aktivität in einem zellbasierten Reporter-Assay, wenn es in einer Konzentration von 10 µM verwendet wird . RORγt ist ein wichtiger Regulator von Immunantworten und Entzündungen, und seine Hemmung kann potenzielle Anwendungen bei Autoimmunerkrankungen haben.

Inhibitor der T-Helferzellen-Differenzierung

This compound hemmt die Differenzierung von T-Helferzellen, die IL-17a exprimieren (T_H 17-Zellen), wenn es in einer Konzentration von 20 µM verwendet wird<a aria-label="1: " data-citationid="b3989438-dafe-f21b-

Wirkmechanismus

Target of Action

Dehydrolithocholic acid, a major metabolite of lithocholic acid, primarily targets the retinoic acid receptor-related orphan receptor gamma t (RORγt) . This receptor plays a crucial role in the differentiation of T helper cells that express IL-17a (TH17 cells) .

Mode of Action

This compound acts as an agonist of several receptors, including the G protein-coupled bile acid activated receptor 1 (GP-BAR1/TGR5) , vitamin D receptor (VDR) , and farnesoid X receptor (FXR) . It also binds to the human pregnane X receptor (PXR) . By directly binding to RORγt, this compound inhibits the differentiation of TH17 cells .

Biochemical Pathways

This compound is formed from lithocholic acid by the cytochrome P450 (CYP) isoform CYP3A4 . It is involved in the metabolism of bile acids, which are crucial for lipid transport and metabolism, cellular signaling, and regulation of energy homeostasis . The compound’s action on the Th17/Treg balance is regulated by inflammatory cytokines and various metabolic factors .

Result of Action

The action of this compound results in the modulation of immune response. Specifically, it inhibits the differentiation of TH17 cells, which are involved in inflammatory responses . This can have significant implications for conditions characterized by chronic inflammation.

Action Environment

The action of this compound is influenced by the gut microbiota, which plays a role in the synthesis of secondary bile acids . Changes in the composition of the gut microbiota could therefore impact the production and action of this compound. Additionally, factors such as diet, which can influence both gut microbiota and liver function, may also affect the compound’s action, efficacy, and stability.

Eigenschaften

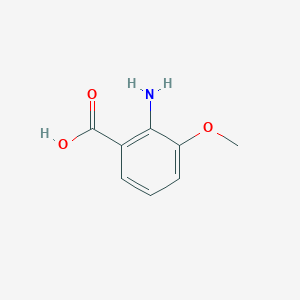

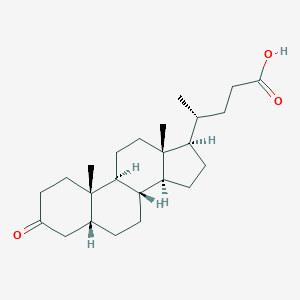

IUPAC Name |

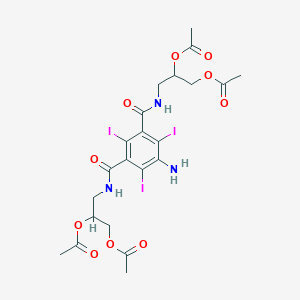

(4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-16,18-21H,4-14H2,1-3H3,(H,26,27)/t15-,16-,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQFUORWRVZTHT-OPTMKGCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1553-56-6 | |

| Record name | Dehydrolithocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1553-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxocholan-24-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-5beta-cholanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROLITHOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96JBM35FXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does dehydrolithocholic acid interact with enzymes in the liver?

A2: this compound, being a bile acid, can interact with various enzymes involved in bile acid metabolism in the liver. Studies have shown that this compound acts as an inhibitor of certain dihydrodiol dehydrogenase enzymes in the liver. [] These enzymes play a role in detoxifying xenobiotics and metabolizing steroids. The inhibition of these enzymes by this compound could potentially influence the metabolism of other drugs and hormones.

Q2: What is the role of this compound in the gut microbiota-bile acid axis and its potential impact on atrial fibrillation?

A3: Research indicates that this compound, a secondary bile acid, might be involved in the gut microbiota-bile acid axis, which appears to be disrupted in patients with atrial fibrillation. [] While the study observed a decrease in overall secondary bile acids in the feces of atrial fibrillation patients, this compound was specifically identified as being decreased in these patients. This finding suggests that alterations in the gut microbiota and their impact on this compound production could potentially contribute to the development or progression of atrial fibrillation. Further research is needed to fully elucidate the role of this compound in this context.

Q3: Can probiotics influence the levels of this compound?

A4: Yes, studies suggest that certain probiotics can modulate the levels of this compound. Research has shown that administering Lactobacillus gasseri LA39 to germ-free mice led to a significant increase in fecal this compound levels. [] This effect is likely due to the probiotic's influence on the gut microbiota and its ability to promote the biotransformation of primary bile acids into secondary bile acids like this compound.

Q4: Are there any known methods to analyze this compound in biological samples?

A5: Yes, targeted metabolomic analysis has been successfully employed to quantify this compound in biological samples. [, ] This method involves using techniques like liquid chromatography coupled with mass spectrometry to specifically identify and measure the concentration of this compound in complex mixtures like serum or fecal matter.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.